

Itaconic Acid Prodrug-1: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Itaconic acid prodrug-1	
Cat. No.:	B15612972	Get Quote

An In-depth Whitepaper on the CAS Number, Chemical Properties, and Biological Activity of an Emerging Immunomodulatory Agent

Abstract

Itaconic acid, an endogenous metabolite with potent immunomodulatory properties, has garnered significant interest in the field of drug discovery. However, its clinical translation has been hampered by poor cellular permeability. **Itaconic acid prodrug-1**, a novel compound designed to overcome this limitation, offers a promising strategy for the systemic and topical delivery of the active parent molecule. This technical guide provides a comprehensive overview of **Itaconic acid prodrug-1**, including its CAS number, detailed chemical properties, and insights into its mechanism of action. The document is intended for researchers, scientists, and professionals in the drug development sector who are exploring new therapeutic avenues for inflammatory and autoimmune disorders.

Introduction

Itaconic acid is a dicarboxylic acid produced endogenously by mammalian immune cells, particularly macrophages, in response to inflammatory stimuli. It functions as a key regulator of cellular metabolism and inflammation. Despite its therapeutic potential, the high polarity of itaconic acid restricts its ability to cross cell membranes, thereby limiting its bioavailability and efficacy. To address this challenge, researchers have developed **Itaconic acid prodrug-1** (also referred to as Compound P2), an orally active compound that efficiently delivers itaconic acid to

target tissues.[1] This guide delves into the technical specifications and biological rationale for the use of this innovative prodrug.

Chemical Properties and Data

The fundamental chemical and physical properties of **Itaconic acid prodrug-1** and its active parent compound, itaconic acid, are summarized below. This data is essential for formulation development, analytical method development, and pharmacokinetic studies.

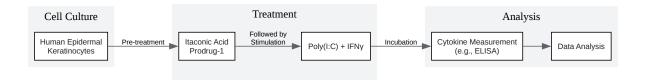
Itaconic Acid Prodrug-1

Property	Value	Reference
CAS Number	2641132-66-1	INVALID-LINK
Molecular Formula	C15H22O10	INVALID-LINK
Molecular Weight	362.33 g/mol	INVALID-LINK
Physical Description	Colorless oil	INVALID-LINK
Storage Conditions	Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C	INVALID-LINK

Itaconic Acid (Parent Compound)

Property	Value	Reference
CAS Number	97-65-4	INVALID-LINK
Molecular Formula	C ₅ H ₆ O ₄	INVALID-LINK
Molecular Weight	130.10 g/mol	INVALID-LINK
Melting Point	165-168 °C	INVALID-LINK
Boiling Point	268 °C	INVALID-LINK
Solubility	Soluble in water, ethanol, and acetone.	INVALID-LINK

Synthesis and Experimental Protocols General Synthesis of Itaconic Acid Prodrugs


A general method for the synthesis of itaconic acid prodrugs involves the alkylation of itaconic acid with appropriate alkyl halides under basic conditions. A representative procedure is described as follows:

- Itaconic acid is dissolved in an anhydrous solvent such as acetonitrile.
- An excess of the desired alkylating agent (e.g., an appropriate chloride) is added to the solution.
- A base, such as potassium carbonate, and a catalyst, like sodium iodide, are introduced to the reaction mixture.
- The mixture is stirred at a moderately elevated temperature (e.g., 45-55 °C) for a sufficient period (e.g., 16 hours) under an inert atmosphere.
- Following the reaction, the product is extracted using an organic solvent like ethyl acetate and washed with brine and a sodium thiosulfate solution.
- The organic phase is then dried, and the solvent is evaporated.
- The final prodrug is purified using flash column chromatography.

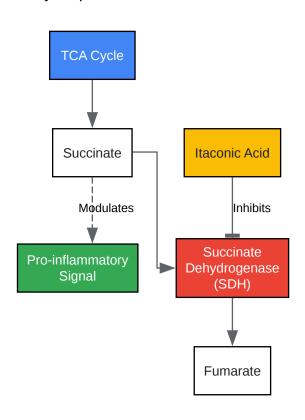
Experimental Protocol: Inhibition of Inflammatory Cytokines in Human Epidermal Keratinocytes

Itaconic acid prodrug-1 has been shown to significantly inhibit the production of inflammatory cytokines induced by Poly(I:C)/IFNy in human epidermal keratinocytes.[1] The following is a generalized workflow for such an experiment:

Click to download full resolution via product page

Experimental workflow for assessing the immunomodulatory effects of **Itaconic acid prodrug- 1**.

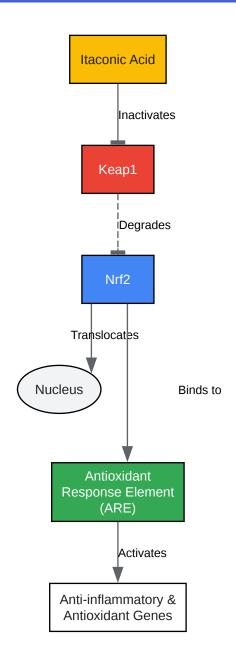
- Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured under standard conditions.
- Treatment: The cells are pre-treated with varying concentrations of Itaconic acid prodrug-1
 for a specified duration.
- Stimulation: Following pre-treatment, the cells are stimulated with a combination of Poly(I:C) and Interferon-gamma (IFNy) to induce an inflammatory response.
- Analysis: After an incubation period, the cell culture supernatant is collected to measure the levels of key inflammatory cytokines (e.g., IL-6, IL-1β) using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The results are analyzed to determine the dose-dependent inhibitory effect of the prodrug on cytokine production.


Signaling Pathways and Mechanism of Action

The therapeutic effects of **Itaconic acid prodrug-1** are attributable to the biological activities of its parent compound, itaconic acid. Itaconic acid exerts its immunomodulatory effects through multiple signaling pathways.

Inhibition of Succinate Dehydrogenase (SDH)

One of the primary mechanisms of action of itaconic acid is the inhibition of the enzyme succinate dehydrogenase (SDH), a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, itaconic acid leads to an accumulation of succinate, which can modulate inflammatory responses.


Click to download full resolution via product page

Itaconic acid inhibits Succinate Dehydrogenase (SDH) in the TCA cycle.

Activation of the Nrf2 Pathway

Itaconic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and anti-inflammatory genes. Itaconic acid activates Nrf2 by modifying Keap1, a protein that targets Nrf2 for degradation. This leads to the translocation of Nrf2 to the nucleus and the subsequent transcription of protective genes.

Click to download full resolution via product page

Activation of the Nrf2 antioxidant pathway by itaconic acid.

Conclusion

Itaconic acid prodrug-1 represents a significant advancement in the development of itaconic acid-based therapeutics. Its favorable chemical properties and ability to effectively deliver the active parent compound make it a compelling candidate for the treatment of a range of inflammatory and autoimmune diseases. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals seeking

to explore the full therapeutic potential of this novel immunomodulatory agent. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of Orally Available Prodrugs of Itaconate and Derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Itaconic Acid Prodrug-1: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612972#itaconic-acid-prodrug-1-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com